2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one
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Overview
Description
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using oxidizing agents such as chromic acid or potassium permanganate.
Substitution Reactions: The introduction of the chlorophenyl and phenylpropylamino groups can be achieved through nucleophilic substitution reactions. For example, the reaction of fluorenone with 4-chlorobenzoyl chloride in the presence of a base like pyridine can introduce the chlorophenyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one can be compared with other similar compounds, such as:
2-{[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.
2-{[3-(4-methylphenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one: The presence of a methyl group instead of a chlorine atom can affect the compound’s lipophilicity and interaction with biological targets.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino]fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO2/c29-20-12-10-19(11-13-20)27(31)17-26(18-6-2-1-3-7-18)30-21-14-15-23-22-8-4-5-9-24(22)28(32)25(23)16-21/h1-16,26,30H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJFWJJREGHXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC4=C(C=C3)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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